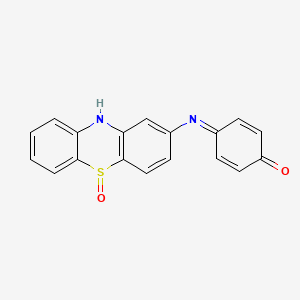

4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide is a complex organic compound with the molecular formula C18H12N2O2S It is known for its unique structure, which includes a phenothiazine moiety linked to a cyclohexadienone ring through an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide typically involves the reaction of phenothiazine derivatives with cyclohexadienone derivatives under specific conditions. One common method involves the use of an oxidizing agent to facilitate the formation of the S-oxide group. The reaction conditions often include controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the S-oxide group to a sulfide group.

Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

Oxidation: Higher oxidation state derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Phenothiazine: A parent compound with similar structural features.

Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone moieties.

Imino Derivatives: Compounds with similar imino functional groups.

Uniqueness

4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide is unique due to its combined structural features, which confer distinct chemical and biological properties

Biological Activity

4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide, with CAS number 85153-42-0, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a phenothiazine moiety, suggests various pharmacological properties, including antimicrobial and antitumor activities. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Antimicrobial Activity

Studies have indicated that derivatives of phenothiazine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription processes .

Antitumor Activity

Research has pointed towards the potential of phenothiazine derivatives in cancer therapy. These compounds can induce oxidative stress in cancer cells, leading to apoptosis. The interaction with cellular pathways that regulate cell survival and proliferation has been documented in various studies . For example, compounds with structural similarities to this compound have shown promising results in vitro against different cancer cell lines.

The proposed mechanism of action for this compound includes:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels significantly, leading to oxidative damage in target cells.

- Inhibition of Enzymatic Pathways : The compound may act as an allosteric modulator affecting key metabolic enzymes involved in redox balance.

- Disruption of Mitochondrial Function : Mitochondrial perturbation is a noted effect, contributing to cell death in pathogenic organisms .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of phenothiazine derivatives, it was found that these compounds exhibited a selectivity index indicating low toxicity to human cells while effectively inhibiting bacterial growth. The study involved testing various concentrations against MRSA and other pathogens .

Case Study 2: Antitumor Properties

Another study focused on the cytotoxic effects of phenothiazine derivatives on human cancer cell lines demonstrated that treatment with these compounds resulted in significant reductions in cell viability as measured by the MTT assay. The results suggested a dose-dependent response correlated with increased ROS levels .

Properties

CAS No. |

85153-42-0 |

|---|---|

Molecular Formula |

C18H12N2O2S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

4-[(5-oxo-10H-phenothiazin-2-yl)imino]cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C18H12N2O2S/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)20-15-3-1-2-4-17(15)23(18)22/h1-11,20H |

InChI Key |

UOYOZMLYHNJCBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2=O)C=CC(=C3)N=C4C=CC(=O)C=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.